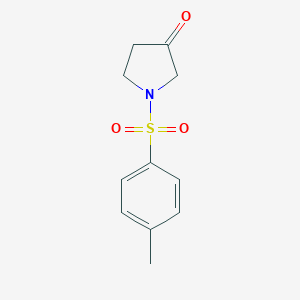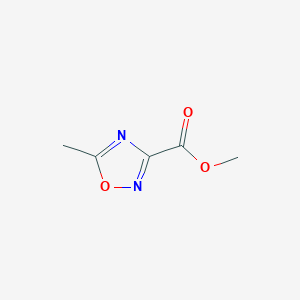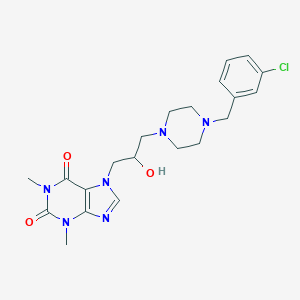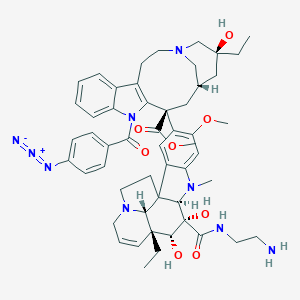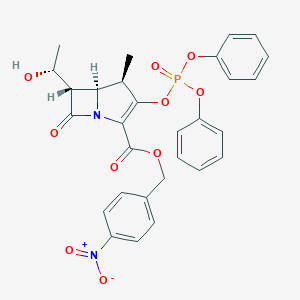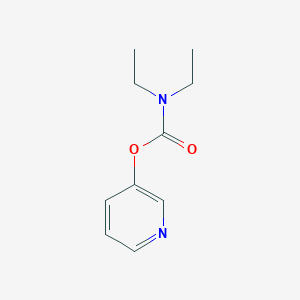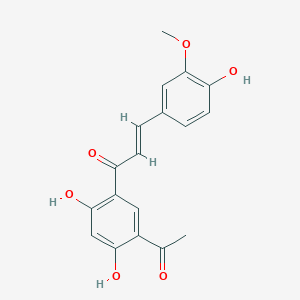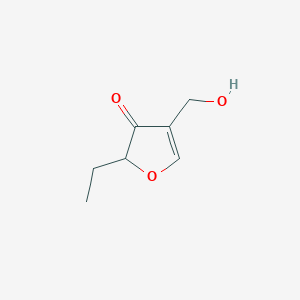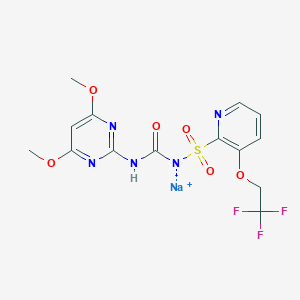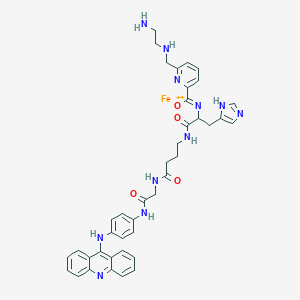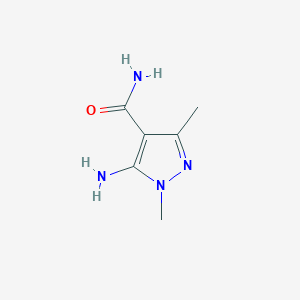
N(10)-Propargylfolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(10)-Propargylfolic acid (PFA) is a synthetic form of folic acid that has gained significant attention in recent years due to its potential therapeutic applications. PFA is a modified form of folic acid that contains a propargyl group attached to the N(10) position of the pteridine ring. This modification enhances the stability of the molecule and makes it more resistant to degradation by enzymes in the body.
Wissenschaftliche Forschungsanwendungen
N(10)-Propargylfolic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, and it is being investigated as a potential treatment for various types of cancer, including breast, lung, and prostate cancer. N(10)-Propargylfolic acid has also been studied for its neuroprotective effects and its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N(10)-Propargylfolic acid has been shown to have anti-inflammatory properties, and it is being investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of N(10)-Propargylfolic acid is not fully understood, but it is believed to involve the inhibition of folate-dependent enzymes, which are essential for DNA synthesis and repair. N(10)-Propargylfolic acid has been shown to selectively target cancer cells, which have a higher demand for folate than normal cells. This selective targeting makes N(10)-Propargylfolic acid a promising candidate for cancer therapy.
Biochemische Und Physiologische Effekte
N(10)-Propargylfolic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N(10)-Propargylfolic acid has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to the drugs. In addition, N(10)-Propargylfolic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N(10)-Propargylfolic acid has several advantages for lab experiments. It is stable and easy to handle, and it can be synthesized in high yield and purity. N(10)-Propargylfolic acid is also selective in its targeting of cancer cells, which makes it a promising candidate for cancer therapy. However, N(10)-Propargylfolic acid has some limitations for lab experiments. It has a short half-life in the body, which limits its effectiveness as a therapeutic agent. N(10)-Propargylfolic acid also has limited solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for research on N(10)-Propargylfolic acid. One area of research is the development of more stable and effective forms of N(10)-Propargylfolic acid. Another area of research is the investigation of N(10)-Propargylfolic acid as a potential treatment for other diseases, such as autoimmune diseases and infectious diseases. Additionally, more research is needed to fully understand the mechanism of action of N(10)-Propargylfolic acid and its potential interactions with other drugs. Finally, clinical trials are needed to determine the safety and efficacy of N(10)-Propargylfolic acid as a therapeutic agent.
Conclusion
In conclusion, N(10)-Propargylfolic acid is a synthetic form of folic acid that has potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory diseases. N(10)-Propargylfolic acid has been extensively studied for its biochemical and physiological effects, and it has shown promising results in lab experiments. However, more research is needed to fully understand the mechanism of action of N(10)-Propargylfolic acid and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N(10)-Propargylfolic acid involves several steps, including the protection of the carboxylic acid group, the introduction of the propargyl group, and the deprotection of the carboxylic acid group. The process can be carried out using various chemical reactions, including esterification, amidation, and deprotection reactions. The final product is obtained in high yield and purity using this method.
Eigenschaften
CAS-Nummer |
101760-45-6 |
|---|---|
Produktname |
N(10)-Propargylfolic acid |
Molekularformel |
C22H21N7O6 |
Molekulargewicht |
479.4 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H21N7O6/c1-2-9-29(11-13-10-24-18-17(25-13)20(33)28-22(23)27-18)14-5-3-12(4-6-14)19(32)26-15(21(34)35)7-8-16(30)31/h1,3-6,10,15H,7-9,11H2,(H,26,32)(H,30,31)(H,34,35)(H3,23,24,27,28,33)/t15-/m0/s1 |
InChI-Schlüssel |
SQJGTVKPWANJGI-HNNXBMFYSA-N |
Isomerische SMILES |
C#CCN(CC1=CN=C2C(=N1)C(=O)N=C(N2)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C#CCN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Kanonische SMILES |
C#CCN(CC1=CN=C2C(=N1)C(=O)N=C(N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




